

In-Depth Technical Guide: 3-Fluoro-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzenesulfonyl chloride

Cat. No.: B1303444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzenesulfonyl chloride is a key aromatic organosulfur compound that serves as a vital building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both fluorine and methyl groups on the benzene ring, imparts specific electronic and steric properties that are leveraged in the design of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel kinase inhibitors.

Physicochemical Properties

The fundamental properties of **3-Fluoro-4-methylbenzenesulfonyl chloride** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Weight	208.64 g/mol
Molecular Formula	C ₇ H ₆ CFO ₂ S
CAS Number	90260-13-2
Appearance	White to pale yellow solid
Melting Point	46-50 °C
Boiling Point	>110 °C
InChI Key	YDUHIMCRFRIVFI-UHFFFAOYSA-N
SMILES	Cc1ccc(cc1F)S(Cl)(=O)=O

Synthesis of 3-Fluoro-4-methylbenzenesulfonyl Chloride

While specific proprietary methods may exist, a common and effective route for the synthesis of **3-Fluoro-4-methylbenzenesulfonyl chloride** involves the diazotization of 3-fluoro-4-methylaniline followed by a Sandmeyer-type reaction. This method is adaptable in a standard laboratory setting.

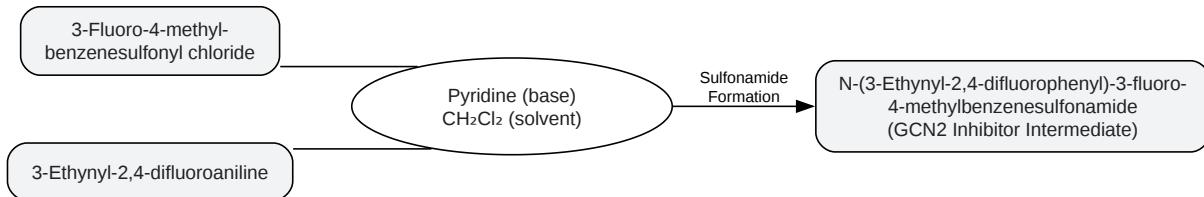
Experimental Protocol: Synthesis via Diazotization and Chlorosulfonation

Materials:

- 3-Fluoro-4-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Thionyl Chloride (SOCl₂)
- Copper(I) Chloride (CuCl) as a catalyst (optional, but recommended)

- Ice
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:


- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.
- **Chlorosulfonation (Sandmeyer-type Reaction):**
 - In a separate flask, prepare a solution of thionyl chloride in a suitable solvent like dichloromethane. If using a catalyst, add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.
 - Slowly add the freshly prepared diazonium salt solution to the thionyl chloride solution. Vigorous gas evolution (N_2 and SO_2) will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the gas evolution ceases.
- **Work-up and Purification:**

- Carefully pour the reaction mixture onto crushed ice.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3-Fluoro-4-methylbenzenesulfonyl chloride**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Application in Drug Development: Synthesis of GCN2 Inhibitors

3-Fluoro-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of potent and selective inhibitors of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase involved in amino acid homeostasis and cellular stress responses. GCN2 is a promising target for cancer therapy. The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamides, a common scaffold in kinase inhibitors.

The following diagram illustrates the initial step in the synthesis of a GCN2 inhibitor intermediate, highlighting the role of **3-Fluoro-4-methylbenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for a GCN2 inhibitor intermediate.

Conclusion

3-Fluoro-4-methylbenzenesulfonyl chloride is a versatile reagent with significant applications in the synthesis of biologically active molecules, particularly in the field of kinase inhibitor development. Its straightforward synthesis and reactive sulfonyl chloride group make it an invaluable tool for medicinal chemists. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-4-methylbenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303444#3-fluoro-4-methylbenzenesulfonyl-chloride-molecular-weight\]](https://www.benchchem.com/product/b1303444#3-fluoro-4-methylbenzenesulfonyl-chloride-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com